molecular formula C13H10N4S B2716745 4-[4-Methyl-2-(pyridin-4-yl)-1,3-thiazol-5-yl]pyrimidine CAS No. 499796-08-6

4-[4-Methyl-2-(pyridin-4-yl)-1,3-thiazol-5-yl]pyrimidine

Cat. No.: B2716745
CAS No.: 499796-08-6
M. Wt: 254.31
InChI Key: XRYQTBQGJVTGDU-UHFFFAOYSA-N
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Description

4-[4-Methyl-2-(pyridin-4-yl)-1,3-thiazol-5-yl]pyrimidine is a chemical compound of significant interest in medicinal chemistry and oncology research. It belongs to a class of thiazolyl-pyrimidine derivatives that have demonstrated promising potential in cancer therapy development . Scientific studies on analogous structures have shown that these compounds can exhibit potent growth-inhibitory effects against various cancer cell lines . The molecular scaffold is particularly noted for its role as a protein kinase inhibitor, with related compounds being investigated for their activity against cyclin-dependent kinases CDK4 and CDK6, which are key regulators of the cell cycle and are often overexpressed in proliferative diseases like cancer . This makes it a valuable candidate for researchers exploring new pathways in the treatment of cancers such as colorectal neoplasms, breast cancer, lung cancer, and leukemias . The compound is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle all materials with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

4-methyl-2-pyridin-4-yl-5-pyrimidin-4-yl-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4S/c1-9-12(11-4-7-15-8-16-11)18-13(17-9)10-2-5-14-6-3-10/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRYQTBQGJVTGDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=NC=C2)C3=NC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[4-Methyl-2-(pyridin-4-yl)-1,3-thiazol-5-yl]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 4-methyl-2-(pyridin-4-yl)-1,3-thiazole with a pyrimidine derivative under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and solvents like ethanol or dimethylformamide are used to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: 4-[4-Methyl-2-(pyridin-4-yl)-1,3-thiazol-5-yl]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines .

Scientific Research Applications

Cancer Therapy

One of the most significant applications of 4-[4-Methyl-2-(pyridin-4-yl)-1,3-thiazol-5-yl]pyrimidine is in the development of cyclin-dependent kinase (CDK) inhibitors . Research has demonstrated that derivatives of this compound can effectively induce apoptosis in cancer cells by inhibiting CDK9, a key regulator of transcriptional elongation in cancer cells. In a study involving differential scanning fluorimetry (DSF), various analogues were tested for their ability to stabilize the CDK9/cyclin T complex, which is crucial for its activity. Results indicated a strong correlation between inhibitor binding and thermal stability, suggesting that these compounds could be optimized for clinical use as CDK9 inhibitors .

Antimalarial Activity

Recent research has identified the compound's potential in combating malaria through the inhibition of essential plasmodial kinases, specifically PfGSK3 and PfPK6 . These kinases are considered novel drug targets due to rising resistance to traditional antimalarial therapies. In vitro studies using a proprietary KinaseSeeker assay showed that certain derivatives exhibited significant inhibitory activity against these kinases, with IC50 values indicating potent action at low concentrations .

Mechanistic Insights

The mechanism of action for this compound involves targeting specific enzyme pathways critical for cellular processes. For example, it has been shown to interact with various kinases involved in cell signaling and metabolism. The structure-activity relationship (SAR) studies have highlighted how modifications to the pyrimidine scaffold can enhance binding affinity and selectivity towards specific targets .

Structural and Functional Characterization

Mechanism of Action

The mechanism of action of 4-[4-Methyl-2-(pyridin-4-yl)-1,3-thiazol-5-yl]pyrimidine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural Analogues and Their Key Features

Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Biological Target/Activity Synthesis Yield Key Reference(s)
4-[4-Methyl-2-(pyridin-4-yl)-1,3-thiazol-5-yl]pyrimidine (Target Compound) Thiazole: 4-Me, 2-pyridin-4-yl; Pyrimidine: unsubstituted C₁₃H₁₁N₅S 269.33 Potential kinase inhibitor (CDKs) Not reported
4-[4-Methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine (CAS 1055069-00-5) Thiazole: 4-Me, 2-pyridin-3-yl; Pyrimidine: 2-NH₂ C₁₃H₁₁N₅S 269.33 Not explicitly reported Not reported
3-((5-Methyl-4-(4-methyl-2-(methylamino)thiazol-5-yl)pyrimidin-2-yl)amino)benzenesulfonamide (12g) Thiazole: 4-Me, 2-MeNH; Pyrimidine: 2-NH-C₆H₄-SO₂NH₂ C₁₆H₁₇N₇O₂S₂ 427.49 CDK9 inhibitor (IC₅₀ = 3 nM) 76%
2-((3-Hydroxyphenyl)amino)-4-(4-methyl-2-(methylamino)thiazol-5-yl)pyrimidine-5-carbonitrile (3) Thiazole: 4-Me, 2-MeNH; Pyrimidine: 5-CN, 2-NH-C₆H₄-OH C₁₆H₁₅N₇OS 369.41 Kinase inhibitor (exact target N/A) 18%
4-[4-Methyl-2-(methylamino)-1,3-thiazol-5-yl]-2-{[3-(morpholin-4-ylcarbonyl)phenyl]amino}pyrimidine-5-carbonitrile (CDK2 inhibitor) Thiazole: 4-Me, 2-MeNH; Pyrimidine: 5-CN, 2-NH-C₆H₄-morpholine C₂₁H₂₁N₇O₂S 435.50 CDK2 inhibitor (X-ray structure) Not reported

Key Comparative Insights

Substituent Effects on Kinase Selectivity
  • The target compound lacks electron-withdrawing groups (e.g., carbonitrile) present in analogs like compound 3 () and the CDK2 inhibitor (). These groups enhance binding affinity but may reduce solubility. For example, the CDK2 inhibitor’s morpholine carbonyl group stabilizes interactions with the kinase ATP-binding pocket .
Molecular Properties and Drug-Likeness
  • The target compound (269.33 g/mol) has a lower molecular weight than the CDK2 inhibitor (435.50 g/mol), suggesting better bioavailability. However, the absence of solubilizing groups (e.g., morpholine) may limit its pharmacokinetic profile .

Biological Activity

The compound 4-[4-Methyl-2-(pyridin-4-yl)-1,3-thiazol-5-yl]pyrimidine is a derivative of pyrimidine that has garnered attention for its diverse biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables and research findings.

  • Molecular Formula : C10H10N2OS
  • Molecular Weight : 206.26 g/mol
  • CAS Number : 886851-57-6
  • InChI Key : WSBUFMYJALKFHJ-UHFFFAOYSA-N

Anticancer Activity

Research indicates that compounds with a pyrimidine core exhibit significant anticancer properties. The compound in focus has shown promising results against various cancer cell lines:

Cell Line IC50 (µM) Reference
MDA-MB45329.1
MCF-715.3
A5490.0227
HepG2Not specified

The presence of the 4-pyridyl group enhances the anticancer efficacy, particularly when compared to other structural analogs.

Antimicrobial Activity

The compound also exhibits antimicrobial properties against various pathogens:

Microorganism Activity Reference
E. coliHigh action
S. aureusBacteriostatic effects
A. flavusSignificant antifungal activity

Notably, compounds with similar structures have demonstrated high efficacy against both Gram-positive and Gram-negative bacteria.

Anti-inflammatory Activity

In vitro studies have shown that the compound can inhibit COX-2 activity, an important target in the treatment of inflammation:

Compound IC50 (µmol) Standard (Celecoxib)
This compound0.04 ± 0.020.04 ± 0.01

This suggests that the compound may serve as a potential alternative to traditional anti-inflammatory medications.

Antiviral Activity

Emerging studies have indicated that pyrimidine derivatives can act as effective antiviral agents:

Virus EC50 (µM) Reference
Zika Virus (ZIKV)2.4
Dengue Virus (DENV)1.4

These findings highlight the potential of this compound in developing antiviral therapies.

Case Studies

A recent study evaluated various derivatives of pyrimidine and thiazole in treating malaria by targeting specific plasmodial kinases:

  • Study on PfGSK3 and PfPK6 Inhibition :
    • The compound showed an IC50 value of 17 nM against PfGSK3.
    • It was effective in inhibiting multiple stages of the malaria life cycle, suggesting its utility in antimalarial drug development .

Structure-Activity Relationship (SAR)

The structure of the compound significantly influences its biological activity. Variations in substituents on the pyrimidine and thiazole rings lead to differences in potency across various biological assays:

  • The presence of a methyl group at position 4 on the pyridine ring enhances anticancer activity.
  • Substituents such as allyl or propargyl groups on thiazole derivatives contribute to improved antibacterial effects .

Q & A

What are the optimal synthetic routes for 4-[4-Methyl-2-(pyridin-4-yl)-1,3-thiazol-5-yl]pyrimidine?

Level: Basic
Methodological Answer:
The synthesis typically involves a multi-step approach:

Core Heterocycle Formation: Start with pyridine and thiazole precursors. For example, 2-methylthio-4-methylpyrimidine derivatives can undergo nucleophilic substitution with formaldehyde under basic conditions (e.g., NaOH) to introduce hydroxymethyl groups .

Coupling Reactions: Utilize Suzuki-Miyaura cross-coupling to attach the pyridinyl moiety to the thiazole ring, employing palladium catalysts (e.g., Pd(PPh₃)₄) and inert atmospheres .

Purification: Recrystallization or column chromatography (silica gel, eluent: ethyl acetate/hexane) ensures ≥95% purity, verified by HPLC .

How can researchers confirm the structural integrity and purity of this compound?

Level: Basic
Methodological Answer:

  • X-ray Crystallography: Resolve crystal structure to confirm stereochemistry and bond angles (e.g., C–N bond lengths in pyrimidine-thiazole systems) .
  • NMR Spectroscopy: Analyze ¹H/¹³C NMR for characteristic peaks (e.g., pyridine protons at δ 8.5–8.7 ppm; thiazole methyl groups at δ 2.4–2.6 ppm) .
  • HPLC: Validate purity using reverse-phase C18 columns with UV detection (λ = 254 nm) .

How to design experiments for structure-activity relationship (SAR) studies?

Level: Advanced
Methodological Answer:

  • Substituent Variation: Introduce electron-withdrawing/donating groups (e.g., -F, -OCH₃) at the pyrimidine 4-position to assess electronic effects on bioactivity .
  • Docking Studies: Use molecular docking (e.g., AutoDock Vina) to predict binding affinities with target proteins, focusing on π-π stacking between pyridine and aromatic receptor residues .
  • Biological Assays: Compare IC₅₀ values in enzyme inhibition assays (e.g., kinase profiling) to quantify substituent impact .

How to resolve contradictions in reported biological activity data?

Level: Advanced
Methodological Answer:

  • Assay Validation: Replicate experiments under standardized conditions (e.g., pH 7.4 buffer, 37°C) to control variables like solvent effects (DMSO ≤0.1%) .
  • Orthogonal Techniques: Confirm target engagement using surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) to measure binding kinetics and thermodynamics .
  • Stereochemical Analysis: Verify enantiopurity via chiral HPLC if racemization is suspected during synthesis .

What computational methods predict reactivity in catalytic applications?

Level: Advanced
Methodological Answer:

  • Quantum Chemical Calculations: Employ density functional theory (DFT, e.g., B3LYP/6-31G*) to model transition states for nucleophilic attacks on the thiazole ring .
  • Reaction Path Searching: Use artificial force-induced reaction (AFIR) methods to identify low-energy pathways for ring functionalization .
  • Solvent Effects: Simulate solvation models (e.g., PCM) to optimize reaction conditions for polar aprotic solvents like DMF .

What functionalization strategies are effective for the pyrimidine ring?

Level: Basic
Methodological Answer:

  • Electrophilic Substitution: Nitration (HNO₃/H₂SO₄) at the 5-position, followed by reduction to amine for further derivatization .
  • Cross-Coupling: Buchwald-Hartwig amination to introduce aryl/alkyl amines using Pd catalysts (e.g., Pd₂(dba)₃) and Xantphos ligands .

How to optimize reaction conditions to minimize by-products?

Level: Advanced
Methodological Answer:

  • Design of Experiments (DoE): Vary temperature, catalyst loading, and solvent polarity (e.g., toluene vs. THF) to identify optimal parameters via response surface methodology .
  • In Situ Monitoring: Use FTIR or Raman spectroscopy to detect intermediate species and adjust reaction time dynamically .

What analytical techniques confirm molecular interactions in biological systems?

Level: Basic
Methodological Answer:

  • Crystallography: Co-crystallize the compound with target proteins (e.g., kinases) to resolve binding modes .
  • SPR/ITC: Quantify binding affinity (KD) and stoichiometry in real-time under physiological conditions .

How do heterocyclic components influence electronic properties?

Level: Advanced
Methodological Answer:

  • DFT Analysis: Calculate frontier molecular orbitals (HOMO/LUMO) to assess electron density distribution. Pyridinyl-thiazole systems often exhibit HOMO localization on the thiazole ring, enhancing electrophilic reactivity .
  • Comparative Studies: Synthesize analogs (e.g., replacing pyridine with benzene) and measure redox potentials via cyclic voltammetry .

What methodologies elucidate mechanistic pathways in catalytic applications?

Level: Advanced
Methodological Answer:

  • Kinetic Isotope Effects (KIE): Use deuterated substrates to identify rate-determining steps (e.g., C–H activation vs. bond formation) .
  • In Situ Spectroscopy: Monitor reactions via UV-vis or NMR to detect transient intermediates (e.g., metal-ligand complexes) .

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